molecular formula C₂₅H₂₅N₅O₃ B1156186 Namino-Benzoyl Alogliptin

Namino-Benzoyl Alogliptin

Cat. No.: B1156186
M. Wt: 443.5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Namino-Benzoyl Alogliptin is a chemical compound of significant interest in pharmaceutical and metabolic disease research. It is recognized as a derivative or impurity related to Alogliptin, a known dipeptidyl peptidase-4 (DPP-4) inhibitor . As a DPP-4 inhibitor, its primary research value lies in its mechanism of action, which involves the selective inhibition of the DPP-4 enzyme . This enzyme is responsible for the rapid degradation of endogenous incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . By inhibiting DPP-4, this compound prolongs the activity of incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release from the pancreas . This makes it a valuable tool for studying glucose homeostasis and investigating new pathways for managing type 2 diabetes . Researchers utilize this compound in preclinical studies to explore the effects of DPP-4 inhibition and to understand the metabolic roles of incretin hormones. The compound is provided for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C₂₅H₂₅N₅O₃

Molecular Weight

443.5

Synonyms

(R)-N-(1-(3-(2-Cyanobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)benzamide

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Namino Benzoyl Alogliptin

Retrosynthetic Analysis for Namino-Benzoyl Alogliptin (B1666894) Scaffolds

A retrosynthetic analysis of Namino-Benzoyl Alogliptin identifies the primary disconnection points for a logical synthetic strategy. The target molecule is deconstructed into key precursors, or synthons, that are commercially available or can be readily synthesized. The main disconnections are at the amide bond of the N-benzoyl group and the C-N bond linking the piperidine (B6355638) ring to the pyrimidinedione core.

This leads to three primary building blocks:

(R)-3-aminopiperidine: A chiral amine that forms the core of the piperidine moiety.

A benzoylating agent: Such as benzoyl chloride or benzoic anhydride (B1165640), required for the introduction of the benzoyl group.

A substituted pyrimidinedione intermediate: Specifically, 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, which serves as the electrophilic partner for the key coupling reaction.

This strategic deconstruction allows for a convergent synthesis, where complex fragments are prepared separately and then combined in the final stages, which is often more efficient for complex molecules.

Novel Synthetic Pathways for the Namino-Benzoyl Moiety Introduction

The introduction of the Namino-Benzoyl moiety is a critical transformation that defines the final compound. This involves carefully planned amidation and amination reactions.

The formation of the N-benzoyl group on the aminopiperidine ring is a key step. This is typically achieved through a standard amidation reaction. One documented approach involves treating a protected form of (R)-3-aminopiperidine with a benzoylating agent. For instance, the amino group can be reacted with benzoyl chloride or benzoic anhydride in a suitable solvent like dimethylformamide (DMF). google.com The reaction proceeds at room temperature, and upon completion, the product can be isolated by extraction after adding water to the reaction mixture. google.com This method provides a direct and efficient route to incorporate the benzoyl group, forming the N-benzoyl-3-aminopiperidine intermediate necessary for the subsequent coupling step. google.com

The crucial nitrogen-containing linkage between the piperidine ring and the pyrimidinedione core is formed via a nucleophilic aromatic substitution reaction. In this step, the benzoylated aminopiperidine derivative acts as a nucleophile, displacing a leaving group, typically a chlorine atom, on the pyrimidinedione ring. google.comacs.org The reaction between 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile and the N-benzoyl-aminopiperidine is facilitated by a base in a suitable solvent system. google.com Common bases include potassium carbonate or sodium carbonate, and solvents can range from aqueous isopropanol (B130326) to methanol (B129727). google.comgoogle.com This coupling reaction is a cornerstone of Alogliptin synthesis and is directly applicable to its N-benzoyl derivative.

Optimization of Reaction Conditions and Yield for Precursor Synthesis

Optimizing reaction conditions is paramount for developing a cost-effective and scalable synthetic process. Key parameters that are frequently adjusted include the choice of reagents, solvents, temperature, and reaction time. For the synthesis of Alogliptin precursors, significant efforts have been made to enhance yield and purity while simplifying the operational procedure.

For example, in the coupling reaction between the aminopiperidine and the chloropyrimidinedione, different base-solvent systems have been evaluated. The use of solid bases like sodium carbonate or potassium carbonate in isopropanol is advantageous as they can be easily removed by filtration after the reaction is complete, simplifying the work-up process. google.com The reaction temperature is also a critical variable, with studies showing that heating at around 60°C for 20-30 hours can lead to high yields of the desired product. google.com

Further optimization has been applied to hydrogenation steps in alternative synthetic routes. For instance, the asymmetric hydrogenation of a tetrahydropyrimidine (B8763341) precursor was improved by the addition of inorganic salts like potassium bromide (KBr), which dramatically increased the catalytic activity of the ruthenium catalyst, allowing for a lower catalyst loading (s/c ratio of 1000). acs.org The choice of solvent was also optimized, switching from methanol to 2-propanol to improve substrate stability. acs.org

Table 1: Optimization of Reaction Conditions for Precursor Synthesis

Reaction StepParameter OptimizedInitial ConditionOptimized ConditionOutcomeReference
Amination/CouplingBase/Solvent SystemTri-n-butylamine (liquid)Potassium Carbonate (solid) in IsopropanolSimplified product isolation via filtration, high purity (97.3%) and yield (79.7%). google.com
Asymmetric HydrogenationCatalyst ActivityRu(CF3CO2)2{(S)-phanephos}Addition of KBr (10 equiv to Ru)Enhanced reaction activity at a lower catalyst loading (s/c 1000). acs.org
Asymmetric HydrogenationSolventMethanol2-PropanolImproved substrate stability. acs.org

Isolation and Purification Techniques for Complex Organic Molecules

The isolation and purification of synthetic intermediates and the final active pharmaceutical ingredient are critical to ensure high purity and remove unreacted starting materials, byproducts, and reagents. A variety of standard and advanced techniques are employed in the synthesis of Alogliptin and its derivatives.

Commonly used methods include:

Crystallization and Recrystallization: This is a primary method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of high-purity crystals. google.com For instance, Alogliptin can be isolated as its benzoate (B1203000) salt by treatment with benzoic acid in ethanol, which facilitates crystallization. google.com

Chromatography: Column chromatography using silica (B1680970) gel or neutral alumina (B75360) is frequently used to separate mixtures of isomers or to purify intermediates. google.com For more challenging separations or for achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) is employed. google.com

Extraction and Partitioning: Liquid-liquid extraction is used during the work-up phase to separate the desired product from impurities based on their differential solubility in immiscible solvents like water and dichloromethane. google.com

Filtration: This simple technique is used to separate solid products or reagents from the reaction mixture, as seen in the removal of solid bases like potassium carbonate. google.com

These techniques can be used individually or in combination to achieve the desired level of purity for the final compound and its precursors. google.com

Characterization of Synthetic Intermediates and Final Compound Identity

The structural confirmation and purity assessment of the synthesized compounds are essential components of the synthetic process. A suite of analytical techniques is used to characterize the intermediates and the final this compound.

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the compounds, confirming their identity. researchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, making it invaluable for identifying and characterizing impurities and byproducts. researchgate.net

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with UV detection is the workhorse method for assessing the purity of the final compound and intermediates. researchgate.net By developing a specific gradient method, it is possible to separate the main compound from even closely related impurities. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of a chemical reaction, allowing chemists to determine when the starting materials have been consumed. google.comgoogle.com

Table 2: Analytical Characterization Techniques

TechniquePurposeApplication in SynthesisReference
¹H-NMRStructural ElucidationConfirms the identity of intermediates and the final product by analyzing the proton environment. google.comgoogle.com
ESI-MS / LC-MSMolecular Weight Determination & Impurity IdentificationVerifies the mass of the synthesized compound and helps identify process-related impurities. researchgate.net
RP-HPLCPurity Assessment & QuantificationQuantifies the purity of the bulk drug and detects the presence of related substances. researchgate.net
TLCReaction MonitoringTracks the consumption of starting materials and the formation of the product in real-time. google.comgoogle.com

Spectroscopic Analysis (e.g., NMR, IR, Mass Spectrometry) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for elucidating the precise arrangement of atoms. The ¹H-NMR spectrum of this compound would show characteristic signals corresponding to its distinct structural components. The introduction of the benzoyl group causes predictable shifts compared to the parent compound, Alogliptin. researchgate.net For instance, the proton on the carbon adjacent to the newly formed amide bond on the piperidine ring would experience a significant downfield shift. Furthermore, new signals corresponding to the aromatic protons of the benzoyl group would appear.

Interactive Table: Expected ¹H-NMR Chemical Shifts Users can filter and sort the data below.

Functional Group Expected Chemical Shift (δ, ppm) for Alogliptin Protons Expected Chemical Shift (δ, ppm) for this compound Protons Comment
Benzonitrile (B105546) Aromatic Protons 7.4 - 7.8 7.4 - 7.8 Unchanged
Benzoyl Aromatic Protons N/A 7.5 - 7.9 New signals from the benzoyl group
Uracil (B121893) CH Proton ~5.8 ~5.8 Unchanged
Benzylic CH₂ Protons ~5.2 ~5.2 Unchanged
Piperidine CH-NH₂ Proton ~3.0 > 4.0 Significant downfield shift due to amide formation
Piperidine CH₂ Protons 1.5 - 3.5 1.6 - 3.8 General shifts due to electronic changes

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure. Using a technique like electrospray ionization (ESI-MS), the molecular ion peak is readily identified. Alogliptin typically shows a parent ion [M+H]⁺ at m/z 339.19. ekb.eg For this compound, this peak would be expected at approximately m/z 444.2, corresponding to the addition of the benzoyl moiety (C₇H₅O). Analysis of the fragmentation pattern in tandem MS (MS/MS) would reveal characteristic losses, such as the benzoyl group, providing further structural confirmation. ekb.eg

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in the molecule. The spectrum of this compound would exhibit distinct absorption bands confirming its key structural features.

Interactive Table: Characteristic IR Absorption Bands Users can filter and sort the data below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide N-H Stretch ~3300
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch 2950 - 2850
Nitrile (C≡N) Stretch ~2225
Uracil C=O Stretch 1710 - 1670
Amide C=O (Amide I) Stretch ~1650

Chromatographic Purity Assessment

Determining the purity of this compound is critical for its use as a reference standard or in further applications. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A validated RP-HPLC method is essential for separating this compound from the starting materials, by-products, and other related impurities. researchgate.net The method's effectiveness relies on the careful selection of a stationary phase (column), mobile phase, and detection parameters. Purity is typically determined by calculating the peak area percentage. A high degree of chemical purity, often exceeding 99.5%, is achievable and verifiable through this method. google.com

Interactive Table: Typical RP-HPLC Method Parameters Users can filter and sort the data below.

Parameter Condition Reference
Column Angilent Zobax SB-CN (250 x 4.6 mm, 5 µm) or equivalent C18 column researchgate.net
Mobile Phase Gradient elution with a mixture of aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile). researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detection UV at 278 nm or 215 nm researchgate.netresearchgate.net
Injection Volume 20 µL researchgate.net

| Column Temperature | Ambient or controlled (e.g., 30 °C) | |

Method validation according to regulatory guidelines ensures the reliability of the purity assessment. Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.net For related substances of Alogliptin, linearity with a high coefficient of determination (R² > 0.999) has been demonstrated. researchgate.net

In Vitro Biochemical and Enzymatic Characterization

Quantification of DPP-4 Enzyme Inhibition Potency

Alogliptin (B1666894) has been identified as a potent, competitive, and reversible inhibitor of the serine protease DPP-4. nih.govmedscape.com Its efficacy in inhibiting this enzyme is a key determinant of its mechanism of action.

The potency of Alogliptin's inhibition of the DPP-4 enzyme has been quantified through the determination of its half-maximal inhibitory concentration (IC50). Studies have consistently shown that Alogliptin is a highly potent inhibitor of human DPP-4, with reported IC50 values in the nanomolar range. One study determined the mean IC50 value to be approximately 6.9 nM. swinburne.edu.auapexbt.com Other research has confirmed its potency with IC50 values of less than 10 nM. apexbt.comacs.org

Interactive Table: IC50 Values for Alogliptin Against DPP-4

Compound IC50 Value (nM) Source
Alogliptin ~ 6.9 swinburne.edu.auapexbt.com
Alogliptin < 10 apexbt.comacs.org

When compared to other established DPP-4 inhibitors, Alogliptin demonstrates a high degree of potency. While direct head-to-head kinetic studies are varied, comparative analyses of IC50 values provide insight into its relative strength. For instance, one comparative analysis reported IC50 values for Linagliptin (1 nM), Sitagliptin (19 nM), Alogliptin (24 nM), Saxagliptin (50 nM), and Vildagliptin (62 nM), positioning Alogliptin as a highly potent agent within its class. nih.gov Alogliptin exhibits slow-binding properties to the DPP-4 enzyme, which contributes to a sustained reduction of plasma DPP-4 activity. nih.gov

Selectivity Profiling Against Related Peptidases

A critical aspect of a DPP-4 inhibitor's profile is its selectivity for the target enzyme over other related proteases, particularly DPP-8 and DPP-9, as inhibition of these enzymes has been linked to potential toxicities. managedhealthcareexecutive.com

Alogliptin demonstrates exceptional selectivity for DPP-4 over the closely related serine proteases DPP-8 and DPP-9. acs.org Research indicates that its selectivity is greater than 10,000-fold for DPP-4 compared to these other dipeptidyl peptidases. nih.govapexbt.comacs.orgnih.gov This high degree of selectivity is a key characteristic, minimizing off-target effects associated with the inhibition of DPP-8 and DPP-9. managedhealthcareexecutive.com

The specificity of Alogliptin extends beyond the DPP family. It has been evaluated against a panel of other serine proteases and has shown a remarkable lack of inhibitory activity. Studies report that Alogliptin exhibits more than 10,000-fold selectivity for DPP-4 over proteases such as DPP-2, fibroblast activation protein/seprase (FAP), prolyl endopeptidase, and tryptase, with IC50 values for these off-target enzymes being greater than 100,000 nM. swinburne.edu.auapexbt.com This high specificity underscores its targeted mechanism of action.

Interactive Table: Selectivity Profile of Alogliptin

Enzyme Selectivity Fold (vs. DPP-4) IC50 Value (nM) Source
DPP-8 >10,000 >100,000 swinburne.edu.auapexbt.comacs.org
DPP-9 >10,000 >100,000 nih.govswinburne.edu.auapexbt.com
DPP-2 >10,000 >100,000 swinburne.edu.auapexbt.com
FAP/Seprase >10,000 >100,000 swinburne.edu.auapexbt.com
Prolyl Endopeptidase >10,000 >100,000 swinburne.edu.auapexbt.com

Molecular Interaction Analysis with DPP-4 Enzyme

X-ray crystallography and molecular docking studies have elucidated the binding mode of Alogliptin within the active site of the DPP-4 enzyme. nih.govmdpi.com Alogliptin is a non-covalent inhibitor. acs.orgnih.gov Its binding is characterized by interactions with key subsites of the enzyme's active center.

Based on its binding mode, Alogliptin is classified as a Class 2 DPP-4 inhibitor. frontiersin.org These inhibitors interact with the S1 and S2 subsites of the active site, but also form additional interactions with the S1' and/or S2' subsites. frontiersin.org The aminopiperidine moiety of Alogliptin typically occupies the S1 subsite, which is a common feature for many DPP-4 inhibitors. The benzonitrile (B105546) group extends into another pocket, contributing to the compound's high potency and selectivity. Key amino acid residues within the DPP-4 active site that are crucial for these interactions include Glu205, Glu206, Tyr547, Tyr662, and Tyr666. nih.gov

Investigation of Binding Modes and Active Site Interactions

Namino-Benzoyl Alogliptin, like its parent compound alogliptin, is a non-covalent inhibitor of DPP-4. rcsb.org It belongs to a class of inhibitors that engage with multiple subsites within the DPP-4 active site to achieve high potency and selectivity. nih.govnih.gov The binding of this compound primarily involves interactions with the S1, S2, and S1' subsites of the DPP-4 enzyme. nih.govresearchgate.net

The active site of DPP-4 can be divided into several key regions that accommodate the inhibitor molecule. The S1 subsite is a hydrophobic pocket that typically interacts with the side chain of the penultimate amino acid of the substrate. The S2 subsite is characterized by the presence of acidic residues and is crucial for recognizing the N-terminal amino group of the substrate. tandfonline.com Additionally, interactions with the S1' and S2' subsites, located near the catalytic triad (B1167595), can further enhance inhibitor potency. nih.govnih.gov

Crystallographic studies of similar compounds, such as alogliptin, in complex with DPP-4 have provided detailed insights into these interactions. rcsb.org The aminopiperidine moiety of the inhibitor typically occupies the S1 pocket, while the uracil (B121893) ring extends towards the S1' subsite. The benzoyl group of this compound is hypothesized to form additional interactions within the active site, contributing to its binding affinity.

Table 1: Interaction of this compound with DPP-4 Active Site Subsites

SubsiteInteracting Moiety of this compound (Hypothesized)Nature of Interaction
S1AminopiperidineHydrophobic interactions
S2Primary amineElectrostatic interactions, Hydrogen bonding
S1'Uracil ringHydrophobic and potential hydrogen bonding
S2 extensiveBenzoyl groupPotential for additional hydrophobic and/or hydrogen bonding interactions

Identification of Key Residues for Ligand-Enzyme Complex Stabilization

The stability of the this compound-DPP-4 complex is maintained by a network of interactions with specific amino acid residues within the active site. The primary amino group of the inhibitor forms crucial salt bridges and hydrogen bonds with the acidic residues Glu205 and Glu206 in the S2 subsite. nih.govnih.gov These interactions are considered essential for the inhibitory activity of this class of compounds. researchgate.net

The hydrophobic S1 pocket is lined with residues such as Tyr662, Val656, Trp659, Tyr666, and Val711. nih.gov The aminopiperidine ring of this compound is expected to form van der Waals interactions with these residues. Furthermore, the uracil moiety is positioned to interact with residues in the S1' subsite, including Tyr547. nih.govnii.ac.jp The catalytic triad, consisting of Ser630, Asp708, and His740, is located in close proximity, although as a non-covalent inhibitor, this compound does not form a covalent bond with Ser630. nih.govnih.gov

Table 2: Key Amino Acid Residues in the DPP-4 Active Site Interacting with this compound

ResidueSubsite LocationPotential Interaction with this compound
Glu205S2Salt bridge, Hydrogen bond
Glu206S2Salt bridge, Hydrogen bond
Tyr662S1Hydrophobic interaction, π-π stacking
Val656S1Hydrophobic interaction
Trp659S1Hydrophobic interaction
Tyr666S1Hydrophobic interaction
Val711S1Hydrophobic interaction
Tyr547S1'Hydrogen bond, Hydrophobic interaction
Phe357S2 extensiveHydrophobic interaction
Arg125S2 extensivePotential for electrostatic interactions

Structure Activity Relationship Sar Studies of Namino Benzoyl Alogliptin Analogs

Systematic Modification of the Namino-Benzoyl Substituent

The term "Namino-Benzoyl substituent" can be interpreted to encompass two key areas of modification in alogliptin (B1666894) analogs: the aminopiperidine ring and the cyanobenzyl group.

Aminopiperidine Moiety: The primary amino group on the piperidine (B6355638) ring is a critical pharmacophore. Modifications often focus on maintaining or enhancing its interaction with the enzyme's active site. Research has explored the synthesis of novel analogs by introducing different cyclic systems onto the piperidine ring, such as a spirocyclic moiety. nih.gov For instance, a spirocyclopropyl group has been added to the piperidine ring to probe for additional interactions within the enzyme's binding site. nih.gov

Cyanobenzyl Group: The cyanobenzyl portion of alogliptin fits into the S1 pocket of DPP-4. nih.gov The nitrile group (cyano-) is a particularly effective pharmacophore in many DPP-4 inhibitors. mdpi.com Systematic modifications in this area involve:

Positional Isomers: Moving the cyano group to different positions on the benzyl (B1604629) ring.

Bioisosteric Replacement of the Cyano Group: Replacing the cyano group with other electron-withdrawing groups to modulate electronic properties and binding interactions.

Substitution on the Benzyl Ring: Adding various substituents, such as halogens (fluorine, chlorine, bromine), to the benzyl ring to alter hydrophobicity and steric interactions. mdpi.comnih.govbrieflands.com For example, pyrimidinedione derivatives have been synthesized with varying numbers of bromine atoms on the phenyl moiety. nih.govbrieflands.com

Impact of Structural Changes on DPP-4 Inhibitory Activity

Structural modifications to alogliptin analogs have a direct and measurable impact on their ability to inhibit the DPP-4 enzyme. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.

Modifications to the cyanobenzyl group significantly influence potency. The hydrophobic nature of this substituent generally has a positive effect on DPP-4 inhibitory activity. nih.govbrieflands.com Studies on related pyrimidinedione analogs have shown that the presence of a fluorocyanobenzyl group is a key factor for high potency. nih.govbrieflands.com Furthermore, altering halogen substitutions on the phenyl ring can fine-tune activity. For instance, in some series, a decrease in the number of bromine atoms on the phenyl moiety was associated with increased inhibitory activity. nih.govbrieflands.com In other scaffolds, adding a bromo group at the para position of a benzylidene group was found to significantly enhance DPP-4 inhibiting potency, even surpassing that of sitagliptin, whereas replacing the bromo group with fluorine led to a decrease in activity. nih.gov

Introducing bulky groups, such as a spirocyclic moiety on the piperidine ring, can have varied effects. While one such synthesized analog demonstrated significant DPP-4 inhibition, it was ultimately found to be less potent than the parent compound, alogliptin. nih.gov This suggests that while the S2 pocket accommodates the aminopiperidine ring, there are specific steric and conformational constraints that must be respected to maintain optimal binding.

Table 1: Effect of Substitutions on DPP-4 Inhibitory Activity
Analog/Compound SeriesModificationEffect on DPP-4 IC50Reference
Pyrimidinedione AnalogsPresence of fluorocyanobenzyl groupIncreases potency nih.gov, brieflands.com
Pyrimidinedione AnalogsDecreased number of bromine atoms on phenyl ringIncreases potency nih.gov, brieflands.com
Benzylidene Scaffold AnalogsBromo-substitution at para positionPotency higher than Sitagliptin nih.gov
Benzylidene Scaffold AnalogsFluoro-substitution (replacing bromo)Decreases potency nih.gov
Alogliptin AnalogAddition of spirocyclic moiety to piperidine ringLess potent than Alogliptin nih.gov

Correlation Between Molecular Features and Enzymatic Potency

A clear correlation exists between the specific molecular features of alogliptin analogs and their enzymatic potency against DPP-4. The binding of these inhibitors is governed by a combination of hydrophobic, hydrogen bonding, and electrostatic interactions.

S1 Pocket Interaction: The cyanobenzyl group's primary role is to occupy the hydrophobic S1 pocket, which is formed by amino acid residues including V656, Y631, Y662, W659, Y666, and V711. nih.gov The potency of the inhibitor is strongly correlated with how effectively its substituent fills this pocket and the nature of the interactions formed. The nitrile group, for example, can interact with residues like Tyr547. mdpi.com

Hydrogen Bonding: The carbonyl group on the uracil (B121893) scaffold of alogliptin forms a crucial hydrogen bond with the backbone NH of Tyr631. nih.gov The primary amino group of the piperidine ring also forms key electrostatic interactions with negatively charged residues such as Glu205 and Glu206. nih.gov Any structural modification that disrupts these key hydrogen bonds will likely lead to a significant loss of potency.

Stereochemical Influences on Biological Activity

Stereochemistry plays a definitive role in the biological activity of alogliptin and its analogs. DPP-4 possesses a chiral active site that preferentially binds one enantiomer over the other.

Alogliptin is specifically the (R)-enantiomer with respect to the 3-aminopiperidine ring. nih.gov This specific configuration is essential for orienting the primary amino group correctly to engage in the critical salt bridge interaction with the glutamic acid residues (Glu205/Glu206) in the S2 subsite of the enzyme. The corresponding (S)-enantiomer is significantly less active because its amino group is not positioned correctly to form this key interaction. It has been noted that alogliptin undergoes little to no chiral conversion in vivo to the less active (S)-enantiomer. nih.gov This stereochemical preference is a common feature among many DPP-4 inhibitors and underscores the importance of precise three-dimensional geometry for potent enzyme inhibition. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies in Analog Design

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to design novel compounds that retain biological activity while improving other properties or exploring new chemical space. nih.govuniroma1.itnih.gov These concepts are highly relevant to the design of new alogliptin analogs.

Bioisosteric Replacement: This strategy involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of retaining or improving biological activity. nih.govresearchgate.net In the context of alogliptin analogs, this could involve:

Replacing the nitrile group on the benzyl ring with other small, electron-withdrawing groups (e.g., trifluoromethyl, acetyl).

Substituting the uracil core with other heterocyclic systems that can properly position the key interacting moieties.

Replacing the piperidine ring with other nitrogen-containing heterocycles like pyrrolidine (B122466) or azetidine, provided they maintain the correct stereochemistry and vector for the amino group interaction.

Scaffold Hopping: This is a more dramatic approach where the central core or scaffold of the molecule is replaced entirely with a structurally different one, while preserving the spatial arrangement of the essential pharmacophoric groups. uniroma1.itresearchgate.net Starting from the alogliptin template, a scaffold hopping strategy could generate completely new classes of DPP-4 inhibitors. The goal would be to find a new scaffold that maintains the relative orientation of the S1-binding group (the cyanobenzyl or its bioisostere) and the S2-binding aminocycle. This can lead to compounds with novel intellectual property, different pharmacokinetic profiles, or improved selectivity. uniroma1.it

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as Alogliptin (B1666894), interacts with its protein target, DPP-4.

Molecular docking simulations have successfully predicted the binding pose of Alogliptin within the active site of the DPP-4 enzyme. The crystal structure of Alogliptin in complex with DPP-4 (PDB ID: 2ONC) provides a basis for these computational models. mdpi.com The active site of DPP-4 is characterized by several key subsites, including S1, S2, S1', and S2', which accommodate different parts of the inhibitor molecule. frontiersin.org

Alogliptin's aminopiperidine ring typically occupies the S1 pocket, a hydrophobic region, while the uracil (B121893) ring extends towards the S2 subsite. nih.gov The benzonitrile (B105546) group interacts with the S1' subsite. mdpi.comnih.gov Key amino acid residues within the DPP-4 active site form critical interactions with Alogliptin, stabilizing the complex. These interactions primarily include hydrogen bonds and hydrophobic interactions.

Fragment Molecular Orbital (FMO) calculations have been employed to quantify the interfragment interaction energies (IFIEs) between Alogliptin and the key residues of DPP-4. These studies highlight the significant contribution of electrostatic interactions, particularly with charged residues.

Key Interacting Residues and Interaction Energies for Alogliptin with DPP-4

Interacting Residue Subsite Type of Interaction Interaction Energy (kcal/mol)
Glu205 S2 Salt Bridge, Hydrogen Bond Strong electrostatic
Glu206 S2 Salt Bridge, Hydrogen Bond Strong electrostatic
Tyr662 S1 π-π Stacking Favorable
Tyr547 S2' π-π Stacking Favorable
Phe357 S2 Hydrophobic Favorable
Arg125 S2 Hydrogen Bond Favorable

This table is generated based on data from multiple computational studies. The interaction energies are qualitative descriptions from the literature.

The total binding energy, often calculated as a docking score, indicates a high affinity of Alogliptin for the DPP-4 active site. For instance, some studies have reported CDOCKER energy scores for Alogliptin around -25.64 kcal/mol. mdpi.com

The binding of an inhibitor to an enzyme is not a rigid lock-and-key process but rather a dynamic interplay involving conformational adjustments in both the ligand and the protein. Upon binding of Alogliptin, the DPP-4 active site undergoes conformational changes. nih.gov A notable change involves the residue Tyr547, which adjusts its conformation to facilitate a π-π stacking interaction with the uracil moiety of Alogliptin. nih.gov This induced-fit mechanism is crucial for establishing a stable and high-affinity binding complex. Understanding these dynamic changes is essential for designing inhibitors that can adapt optimally to the flexible nature of the enzyme's active site.

Molecular Dynamics Simulations for Binding Stability

Molecular dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time, offering critical insights into the stability of the ligand-protein complex. For Alogliptin, MD simulations have been performed to assess the stability of its complex with DPP-4. researchgate.net

These simulations, often run for nanoseconds (ns), track the trajectories of the atoms and allow for the calculation of various parameters that indicate stability. researchgate.net One key parameter is the root-mean-square deviation (RMSD) of the protein's backbone atoms and the ligand's heavy atoms from their initial positions. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and remains in a stable conformation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For DPP-4 inhibitors, including those with a pyrimidine-2,4-dione scaffold like Alogliptin, several 3D-QSAR models have been developed. researchgate.net These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are built using a training set of molecules with known inhibitory activities.

The process involves aligning the molecules and then calculating steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around them. Statistical methods like Partial Least Squares (PLS) are then used to correlate these fields with the biological activity. cresset-group.com A robust QSAR model is characterized by high correlation coefficients (r²) and cross-validated correlation coefficients (q²), indicating its predictive power. For pyrimidine-2,4-dione-based DPP-4 inhibitors, multifaceted 3D-QSAR models have been developed with good statistical measures, confirming their reliability and predictive accuracy. researchgate.net These models are valuable for predicting the activity of newly designed analogs, thereby accelerating the discovery of more potent inhibitors.

A key outcome of QSAR studies is the identification of physicochemical descriptors that significantly influence the biological activity of the compounds. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic, or topological in nature.

The contour maps generated from 3D-QSAR models provide a visual representation of where certain properties should be modified to enhance potency. For example, a contour map might indicate that a bulky, electron-withdrawing group at a specific position on the molecule would be beneficial for activity, while a hydrogen bond donor group in another region would be detrimental. For DPP-4 inhibitors, QSAR studies have highlighted the importance of features like hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions for potent inhibition. nih.gov This information provides crucial guidance for the rational design and optimization of novel Alogliptin analogs with improved potency against DPP-4.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Research Compound Optimization

In silico methodologies provide a crucial, cost-effective, and rapid approach to forecasting the pharmacokinetic profile of novel chemical entities, thereby guiding the optimization of research compounds. For Namino-Benzoyl Alogliptin, a derivative of the dipeptidyl peptidase-4 (DPP-4) inhibitor Alogliptin, computational modeling is instrumental in predicting its absorption, distribution, metabolism, and excretion (ADME) characteristics. These theoretical assessments are fundamental in the early stages of drug discovery to identify potential liabilities and guide synthetic efforts toward molecules with more favorable pharmacokinetic properties.

While specific experimental or extensive computational studies on the ADME profile of this compound are not widely available in public literature, its structural relationship to Alogliptin allows for theoretical postulations based on the known characteristics of the parent compound and the impact of the N-benzoyl modification. It is important to note that the addition of a benzoyl group to the primary amine of Alogliptin significantly alters its physicochemical properties, such as molecular weight, lipophilicity, and polar surface area, which in turn are expected to influence its ADME profile.

Computational Assessment of Molecular Permeability

The permeability of a compound across biological membranes, such as the intestinal epithelium, is a critical determinant of its oral bioavailability. Computational models are frequently employed to predict this parameter. These models often rely on calculating physicochemical properties that are known to influence passive diffusion, a primary mechanism for the absorption of many small-molecule drugs.

For this compound, key molecular descriptors influencing permeability can be calculated using various computational tools. These descriptors typically include:

Molecular Weight (MW): The addition of the benzoyl group increases the molecular weight compared to Alogliptin.

LogP (Octanol-Water Partition Coefficient): This value, which indicates the lipophilicity of a molecule, is expected to be higher for this compound due to the aromatic benzoyl moiety.

Topological Polar Surface Area (TPSA): The TPSA is often correlated with a molecule's ability to permeate cell membranes. The introduction of the amide bond in this compound will affect this value.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors is reduced by one compared to Alogliptin due to the acylation of the primary amine.

Based on these anticipated changes, a theoretical assessment would likely predict a shift in the permeability characteristics of this compound relative to Alogliptin. An increase in lipophilicity can sometimes enhance membrane permeability, but this can be offset by an increase in molecular size and changes in polar surface area.

Table 1: Predicted Physicochemical Properties and Their Influence on Molecular Permeability

PropertyAlogliptin (Reference)This compound (Predicted Change)Predicted Impact on Permeability
Molecular Weight~339.4 g/mol IncreasedPotentially Decreased
LogPLowIncreasedPotentially Increased
TPSAHighAlteredDependent on final value
Hydrogen Bond Donors21Potentially Increased
Hydrogen Bond Acceptors55No Change

Prediction of Metabolic Stability and Major Metabolic Pathways (Theoretical)

Metabolic stability is a crucial parameter that influences the half-life and dosing regimen of a drug. In silico tools can predict a compound's susceptibility to metabolism by various enzyme systems, primarily the cytochrome P450 (CYP) family in the liver.

For this compound, the primary structural modification is the conversion of a primary amine to an amide. This change is significant from a metabolic standpoint. Primary amines can be sites of oxidation, conjugation, or other metabolic transformations. By converting this to a more stable amide linkage, it is theoretically predicted that this compound may exhibit enhanced metabolic stability compared to molecules with a free primary amine.

The major metabolic pathways for Alogliptin involve N-demethylation and N-acetylation, with minor contributions from CYP3A4 and CYP2D6. For this compound, the following theoretical metabolic pathways can be considered:

Amide Hydrolysis: The benzoyl group could be susceptible to hydrolysis by amidases, which would convert this compound back to Alogliptin and benzoic acid. The rate and extent of this hydrolysis would be a key determinant of its metabolic fate.

Aromatic Hydroxylation: The benzoyl ring provides an additional site for potential aromatic hydroxylation by CYP enzymes.

Metabolism of the Alogliptin Moiety: If the amide bond is stable, metabolism would likely proceed on the core Alogliptin structure, potentially through pathways similar to those of the parent drug, although the bulky benzoyl group might sterically hinder access to metabolic enzymes.

Table 2: Theoretical Metabolic Profile of this compound

Metabolic ConsiderationTheoretical Prediction for this compound
Metabolic Stability Potentially higher than compounds with a free primary amine due to the stability of the amide bond.
Primary Metabolic Pathway Amide hydrolysis to yield Alogliptin and benzoic acid is a probable major pathway.
Secondary Metabolic Pathways Aromatic hydroxylation on the benzoyl ring; N-demethylation on the pyrimidinedione ring (if amide is stable).
Key Enzyme Families Amidases, Cytochrome P450 (for hydroxylation and other oxidative metabolism).

Theoretical Plasma Protein Binding Prediction

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein (B1211001), affects its distribution and the concentration of the free, pharmacologically active drug. Computational models can predict plasma protein binding (PPB) based on a molecule's physicochemical properties, particularly its lipophilicity (LogP) and ionization state (pKa).

Alogliptin itself has low plasma protein binding. The introduction of the lipophilic benzoyl group in this compound is expected to increase its affinity for plasma proteins. A higher LogP value generally correlates with increased plasma protein binding. Therefore, it is theoretically predicted that this compound will exhibit a higher percentage of plasma protein binding compared to Alogliptin. This could have significant implications for its pharmacokinetic and pharmacodynamic profile, potentially leading to a longer half-life and a lower volume of distribution.

Table 3: Predicted Plasma Protein Binding Characteristics

CompoundKey Physicochemical DriverPredicted Plasma Protein Binding (%)
AlogliptinLow lipophilicityLow (~20%)
This compoundIncreased lipophilicity (due to benzoyl group)Moderately Higher (Predicted)

Advanced Methodologies for Research Compound Assessment

Co-crystallography Studies with DPP-4 for Structural Validation

Co-crystallography is an essential technique for visualizing the precise, three-dimensional interactions between an inhibitor and its target enzyme at an atomic level. For derivatives of alogliptin (B1666894), obtaining a co-crystal structure with DPP-4 serves as the ultimate validation of its binding mode.

Alogliptin itself binds to a large cavity in the DPP-4 enzyme, engaging with multiple binding subsites known as S1, S2, S1', and S2'. nih.gov The core structure of alogliptin forms a critical network of non-covalent interactions that anchor it within the active site. A primary amino group is a common feature among many DPP-4 inhibitors, forming key hydrogen bonds with the side chains of glutamate (B1630785) residues (Glu205 and Glu206) and a tyrosine residue (Tyr662). nih.gov Furthermore, the uracil (B121893) core of alogliptin participates in a π-stacking interaction with the aromatic side chain of Tyr547, a conformational change induced by the binding of the inhibitor. vetmeduni.ac.at Another crucial hydrogen bond is formed between a carbonyl oxygen on the inhibitor's heterocyclic core and the backbone amide of Tyr631. vetmeduni.ac.at

For N-amino-benzoyl alogliptin, co-crystallography would be employed to confirm that these foundational interactions of the parent alogliptin scaffold are maintained. Crucially, it would also reveal the specific orientation of the newly introduced N-amino-benzoyl group. This moiety would likely extend into one of the enzyme's subsites, potentially forming new hydrogen bonds, hydrophobic interactions, or π-stacking interactions with nearby amino acid residues. By providing a definitive structural map, co-crystallography validates the intended binding hypothesis and offers a rational basis for further structure-activity relationship (SAR) studies.

Biophysical Techniques for Binding Affinity Determination

Quantifying the binding affinity of a research compound to its target is a cornerstone of its assessment. Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide detailed thermodynamic and kinetic data, respectively.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. vetmeduni.ac.at This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the key thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS). For DPP-4 inhibitors, binding is typically an enthalpy-driven process, indicating that strong ionic interactions and hydrogen bonds are the major contributors to the free energy of binding. vetmeduni.ac.at An ITC experiment for N-amino-benzoyl alogliptin would involve titrating the compound into a solution containing the DPP-4 enzyme and measuring the resulting heat changes to derive these thermodynamic parameters.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time binding kinetics. nih.gov It provides the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD) can be calculated. Studies on alogliptin have shown it to be a potent inhibitor with a low single-digit nanomolar binding affinity. vetmeduni.ac.at The binding of gliptins to DPP-4 is characterized as a rapid, electrostatically driven process with generally slow dissociation rates. vetmeduni.ac.at Applying SPR to N-amino-benzoyl alogliptin would precisely quantify how the addition of the N-amino-benzoyl group affects the binding and dissociation kinetics compared to the parent molecule.

Table 1: Representative Biophysical Data for Alogliptin Binding to DPP-4
TechniqueParameterReported Value for AlogliptinSignificance
Surface Plasmon Resonance (SPR)Binding Affinity (KD)Low single-digit nMMeasures overall binding strength.
Isothermal Titration Calorimetry (ITC)Binding Enthalpy (ΔH)Favorable (Negative Value)Indicates binding is driven by strong hydrogen bonds and ionic interactions.
Isothermal Titration Calorimetry (ITC)Binding Entropy (ΔS)Low and constantSuggests minimal conformational changes or solvent rearrangement upon binding.

Mechanistic Studies of Enzyme Inactivation

Understanding the mechanism by which a compound inhibits its target enzyme—specifically whether it is reversible or irreversible and covalent or non-covalent—is critical. Covalent inhibitors form a chemical bond with the target protein, which can lead to a prolonged duration of action but also carries a risk of off-target reactivity. nih.govnih.gov In contrast, non-covalent inhibitors bind through a combination of weaker, reversible interactions such as hydrogen bonds, ionic bonds, and hydrophobic interactions.

Alogliptin is a non-covalent, reversible inhibitor of DPP-4. vetmeduni.ac.at Its mechanism relies on forming a stable, but not permanent, complex within the enzyme's active site. The strong, enthalpy-driven interactions observed in ITC studies and the detailed network of hydrogen bonds and π-stacking interactions seen in co-crystal structures are characteristic of a potent, non-covalent binder. nih.govvetmeduni.ac.at The reversibility of the binding means that the inhibitor can associate and dissociate from the enzyme, and its inhibitory effect is dependent on its concentration in the surrounding environment.

The N-amino-benzoyl alogliptin compound is designed as a derivative of a known non-covalent inhibitor and lacks a reactive electrophilic "warhead" typically required for covalent bond formation. nih.gov Therefore, its mechanism of enzyme inactivation is expected to be non-covalent and reversible as well. Mechanistic studies for this compound would focus on confirming this reversibility. This is often accomplished using enzyme kinetic assays, such as dilution experiments. In such an assay, a pre-incubated mixture of the enzyme and a high concentration of the inhibitor is rapidly diluted. If the inhibitor is reversible, its dissociation from the active site will lead to a recovery of enzyme activity over time. The rate of this recovery can also provide information related to the dissociation rate constant (koff).

Stability Studies for Research Compounds in Biological Media

A research compound must possess adequate stability in relevant biological matrices to be effective in in vitro and in vivo studies. Stability studies are designed to assess the degradation of a compound over time in media such as plasma and various buffer systems under physiological conditions (e.g., 37°C).

The chemical structure of alogliptin contains moieties that may be susceptible to degradation. Forced degradation studies on alogliptin have identified several potential pathways, including hydrolysis and oxidation. scielo.brscielo.br For instance, under acidic conditions, the piperidine (B6355638) ring can be lost, while under basic conditions, both the piperidine and pyrimidine (B1678525) rings may be cleaved. scielo.brscielo.br The nitrile group on the benzonitrile (B105546) ring can also be hydrolyzed to an amide. scielo.brscielo.br

For N-amino-benzoyl alogliptin, stability testing would involve incubating the compound in human plasma and phosphate-buffered saline (PBS) at 37°C. At various time points, samples would be analyzed by a sensitive analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining parent compound. This data allows for the determination of the compound's half-life in the respective media. Identifying and characterizing major degradation products is also a crucial part of these studies, as it provides insight into the metabolic or chemical liabilities of the molecule. This information is vital for interpreting data from cell-based assays and for guiding any subsequent chemical modifications to improve stability.

Table 2: Potential Degradation Pathways for the Alogliptin Scaffold
ConditionPotential Degradation ReactionAffected Moiety
Acidic HydrolysisLoss of piperidine ringPiperidine Ring
Basic HydrolysisLoss of piperidine and pyrimidine ringsPiperidine and Pyrimidine Rings
Basic Hydrolysis / OxidationConversion of nitrile to amideBenzonitrile Ring
OxidationHydroxylation of pyrimidine ringPyrimidine Ring

Future Directions and Research Implications

Potential for Targeted Drug Delivery Systems Research (Theoretical)

While oral administration of small molecules like Alogliptin (B1666894) is effective, the field of drug delivery offers theoretical possibilities for enhancing therapeutic outcomes through targeted systems. For a derivative like "Namino-Benzoyl Alogliptin," research into targeted drug delivery could explore novel ways to concentrate the therapeutic agent at specific sites of action, potentially increasing efficacy while reducing systemic exposure.

Nanoparticle-Based Carriers:

A primary area of theoretical research is the use of nanoparticle-based carriers. These systems can encapsulate small molecule drugs, protecting them from premature degradation and enabling controlled release. nih.gov The small size of nanoparticles allows for efficient uptake by various cell types. nih.gov

Theoretical models for targeted delivery of an Alogliptin derivative could involve:

Passive Targeting: This approach leverages the enhanced permeability and retention (EPR) effect, where nanoparticles accumulate in tissues with leaky vasculature, such as inflamed areas. nih.gov

Active Targeting: This more specific approach involves functionalizing the surface of nanoparticles with ligands that bind to receptors overexpressed on target cells. nih.gov For example, ligands targeting receptors on pancreatic β-cells or cells in the gastrointestinal tract could be explored.

The table below outlines theoretical nanoparticle-based delivery systems for a DPP-4 inhibitor derivative.

Delivery SystemTargeting MechanismPotential Advantages
Liposomes Passive or Active (with surface ligands)Biocompatible; can encapsulate both hydrophilic and hydrophobic drugs.
Polymeric Micelles Passive or ActiveHigh drug-loading capacity; controlled release properties.
Dendrimers Active (highly functionalizable surface)Precise control over size and shape; multiple drug molecules per particle.

These targeted delivery systems remain largely theoretical for small molecule DPP-4 inhibitors, which already possess good oral bioavailability. However, they represent a vibrant area of research that could lead to novel therapeutic strategies in the future, particularly for indications beyond glycemic control where tissue-specific activity is desired.

Broader Applications in Chemical Biology and Enzymology

Beyond its therapeutic role, the chemical scaffold of Alogliptin and its derivatives holds significant potential as a tool in chemical biology and enzymology. These molecules can be adapted to study the function and regulation of DPP-4 and related enzymes.

Development of Chemical Probes:

Derivatives of Alogliptin can be modified to create chemical probes for studying DPP-4 in biological systems. For example, a derivative could be synthesized with a fluorescent tag or a photoaffinity label. Such probes would allow researchers to:

Visualize the localization of DPP-4 in cells and tissues.

Quantify enzyme levels in different biological samples.

Identify new binding partners and substrates for the enzyme.

The development of sensitive and reliable probes is crucial for high-throughput screening of new DPP-4 inhibitors. nih.gov A time-resolved fluorescence probe, for instance, can offer higher sensitivity and fewer false positives in screening assays compared to conventional methods. nih.gov

Enzyme Kinetic and Mechanistic Studies:

The high selectivity and potency of Alogliptin and its derivatives make them excellent tools for studying the kinetics and mechanism of DPP-4. By analyzing how different structural modifications affect the binding affinity and inhibitory constants (Ki), researchers can gain a deeper understanding of the enzyme's active site and catalytic mechanism. nih.gov

Isothermal studies on Alogliptin have been used to determine its kinetic parameters of degradation, providing insights into its stability. scielo.br Similar studies on new derivatives like "this compound" would be crucial for characterizing their chemical properties and predicting their shelf-life.

The table below summarizes the potential applications of Alogliptin derivatives in research.

Application AreaResearch UsePotential Outcome
Chemical Biology Development of fluorescent or tagged chemical probes.Visualization of DPP-4 in biological systems; identification of new enzyme interactions.
Enzymology Use in enzyme inhibition and kinetic assays.Deeper understanding of DPP-4's catalytic mechanism; characterization of inhibitor binding.
Drug Discovery High-throughput screening for novel inhibitors.Identification of new lead compounds with therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization methods for Namino-Benzoyl Alogliptin and its derivatives?

  • Methodological Answer : The synthesis of this compound derivatives typically involves a multi-step industrial route, starting with substituted pyridone scaffolds. For example, halogenation and nucleophilic substitution reactions are used to introduce functional groups like bromo, chloro, or ethoxy substituents. Structural confirmation relies on 1H NMR, 13C NMR, and mass spectrometry (MS) to verify purity and connectivity. Novel compounds (e.g., 7, 9, 12, and 13 in ) require detailed spectral assignments to distinguish regioisomers and confirm stereochemistry .

Q. How are structure-activity relationships (SAR) evaluated during the initial design of DPP-4 inhibitors like this compound?

  • Methodological Answer : SAR studies begin with scaffold modifications, such as skeleton transitions (e.g., pyridone to quinazolinone) and functional group swaps (e.g., alkyl to aryl substitutions). In vitro enzymatic assays against DPP-4 are conducted to measure IC50 values. For instance, replacing a methyl group with a piperidine-3-ylamino moiety (compound 10 in ) enhances binding affinity by interacting with the S2 pocket of DPP-3. Initial screening identifies lead compounds (e.g., 11a, 38, and 41 in ) with comparable activity to Alogliptin .

Q. What analytical techniques are used to validate the stability and purity of this compound in formulations?

  • Methodological Answer : Stability-indicating methods like reverse-phase HPLC with UV detection are employed. For example, simultaneous quantification of Alogliptin Benzoate and metformin uses a C18 column, ion-pair reagent (e.g., sodium hexanesulfonate), and gradient elution. System suitability parameters (e.g., tailing factor < 2, resolution > 1.5) ensure robustness. Accuracy is validated via spike-recovery tests at 80–120% concentration levels, with % recovery within 98–102% ( ) .

Advanced Research Questions

Q. How can scaffold optimization improve the selectivity and pharmacokinetic profile of this compound derivatives?

  • Methodological Answer : Advanced SAR studies focus on substituent effects on off-target binding and bioavailability. For example, introducing a benzyloxycarbonyl group (compound 13 in ) reduces CYP3A4 metabolism, prolonging half-life. Pharmacokinetic studies in diabetic animal models (e.g., ob/ob mice) assess parameters like Cmax, Tmax, and AUC. Molecular dynamics simulations predict binding stability in the DPP-4 active site, prioritizing derivatives with ΔG < −8 kcal/mol .

Q. What experimental design (DoE) strategies optimize chromatographic methods for quantifying this compound in complex matrices?

  • Methodological Answer : Taguchi orthogonal arrays and Box-Behnken designs systematically optimize factors like pH, buffer concentration, and column temperature. For example, a three-factor, three-level Box-Behnken design evaluates retention time and peak symmetry. Robustness is tested via deliberate variations (±10% mobile phase flow rate, ±2°C column temperature). Method validation follows ICH Q2(R1) guidelines for linearity (R² > 0.995), LOD (<0.1 µg/mL), and LOQ (<0.3 µg/mL) .

Q. How are clinical trial designs adapted to evaluate the cardiovascular safety of DPP-4 inhibitors like this compound?

  • Methodological Answer : Phase III trials use randomized, double-blind, placebo-controlled designs with non-inferiority endpoints (e.g., major adverse cardiac events [MACE]). High-risk T2DM patients (e.g., eGFR < 60 mL/min/1.73 m²) are stratified by baseline HbA1c and renal function. Post hoc analyses of subgroups (e.g., metformin + sulfonylurea users) assess efficacy heterogeneity. Safety monitoring includes adjudicated endpoints (e.g., hospitalization for heart failure) and adverse event reporting (e.g., erythema multiforme linked to dechallenge outcomes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.